molecular formula C12H13NO4 B11784286 Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate

Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate

Cat. No.: B11784286
M. Wt: 235.24 g/mol
InChI Key: FDALVGFXYCGIOV-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research. This molecule features a fused furo[3,2-c]pyridine core, a privileged structure in drug discovery known for its diverse biological activities . The specific substitution pattern with ester and carbonyl groups makes it a versatile synthetic intermediate, particularly for the development of novel pharmaceutical agents. Researchers utilize this compound as a key building block in heterocyclic chemistry, where it can be used to construct more complex molecular architectures. Its structural analogs are frequently investigated in the search for new therapeutic candidates, including enzyme inhibitors . The presence of the ester functional group provides a handle for further synthetic modification, allowing for the exploration of structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 2,3-dimethyl-4-oxo-5H-furo[3,2-c]pyridine-7-carboxylate

InChI

InChI=1S/C12H13NO4/c1-4-16-12(15)8-5-13-11(14)9-6(2)7(3)17-10(8)9/h5H,4H2,1-3H3,(H,13,14)

InChI Key

FDALVGFXYCGIOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=C2C)C

Origin of Product

United States

Preparation Methods

Methylation of Pyridone Intermediates

2,3-Dimethyl substituents are introduced via alkylation of a pyridone precursor. For instance, 5H-furo[3,2-c]pyridine-4-one is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF. The reaction proceeds via nucleophilic substitution at the 2- and 3-positions, followed by esterification at the 7-position.

Radical Arylation and Borylation

Recent advances employ transition metal-catalyzed C–H activation to functionalize the pyridine ring. Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) introduces boronate esters at the 7-position, which are subsequently converted to carboxylates via Suzuki-Miyaura coupling with ethyl chloroformate.

Catalytic Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: XPhos (10 mol%).

  • Solvent: Dioxane, 100°C, 24 hours.

One-Pot Multi-Component Synthesis

A streamlined approach combines cyclization and functionalization in a single pot. Ethyl acetoacetate, methylglyoxal, and ammonium acetate react in acetic acid at 120°C to form the dihydrofuropyridine core. In situ oxidation with iodine and subsequent esterification with ethanol/H₂SO₄ yield the target compound.

Advantages:

  • Reduced Purification Steps: Intermediates remain in solution.

  • Scalability: Demonstrated at 100-g scale with 70% yield.

Industrial-Scale Production Considerations

While laboratory methods prioritize yield and purity, industrial synthesis emphasizes cost-effectiveness and safety. Continuous flow reactors are employed for exothermic steps like chlorination and esterification. Key metrics include:

ParameterLaboratory ScaleIndustrial Scale
Reaction Time24–48 hours4–8 hours
Temperature ControlOil bathJacketed reactor
Solvent Recovery60%95%

Purification via crystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major methods:

MethodYield (%)Purity (%)Key Limitation
Hantzsch Cyclization6595Requires harsh oxidation
Acid Azide Cyclization5897High-temperature conditions
One-Pot Synthesis7096Limited substrate scope

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization or pharmacological studies.

Reaction Conditions Product Key Characteristics References
Acidic (e.g., HCl/H₂O) or basic (e.g., NaOH) hydrolysis2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylic acidEnhanced polarity and potential for salt formation; retains fused heterocyclic core.

Reactivity of the 4-Oxo Group

The ketone at position 4 participates in nucleophilic addition reactions. For example:

  • Condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes.

  • Reduction with agents like NaBH₄ or LiAlH₄ to yield secondary alcohols (though direct evidence for this compound is limited; inferred from analogous dihydrofuranopyridines ).

Ring-Opening and Functionalization

The dihydrofuran ring exhibits strain-dependent reactivity:

  • Acid-mediated ring-opening : Protonation of the furan oxygen followed by nucleophilic attack (e.g., by water or alcohols) generates open-chain intermediates.

  • Electrophilic aromatic substitution : Limited due to electron-withdrawing effects of the carbonyl and ester groups, but halogenation at activated positions may occur under vigorous conditions.

Participation in Multicomponent Reactions (MCRs)

Structural analogs (e.g., 3,4-dihydropyridones) undergo MCRs with aldehydes, amines, and ketones to form complex heterocycles . While not explicitly documented for this compound, its ester and oxo groups suggest potential utility in:

  • Hantzsch-like syntheses for polycyclic systems.

  • Knoevenagel condensations with activated methylene compounds.

Biological Activity-Driven Modifications

Although not a direct reaction, the compound’s derivatives (e.g., 4-oxo-4,7-dihydrofuropyridines) show enzyme inhibition (e.g., herpesvirus polymerases ) through interactions involving:

  • Hydrogen bonding via the carbonyl oxygen.

  • Hydrophobic interactions with methyl/ethyl substituents.

Comparative Reactivity Table

Reactive Site Reaction Type Typical Reagents/Conditions Applications
Ethyl esterHydrolysisH₂O/H⁺ or OH⁻Carboxylic acid precursors
4-Oxo groupNucleophilic additionNH₂NH₂, NH₂OHFunctionalized hydrazones/oximes
Dihydrofuran ringRing-openingH⁺/ROHLinear intermediates
Methyl substituentsOxidationKMnO₄ or CrO₃ (speculative)Ketone formation (theoretical)

Key Research Findings

  • Hydrolysis Efficiency : Complete ester hydrolysis requires prolonged heating (e.g., 12–24 hours under reflux) due to steric hindrance from the 2,3-dimethyl groups.

  • Stability : The compound resists thermal decomposition below 200°C, making it suitable for high-temperature reactions .

  • Biological Relevance : Analogous 4-oxo-dihydrofuropyridines demonstrate antiviral activity by targeting viral polymerases, suggesting potential for derivative screening .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine and furo compounds exhibit notable antimicrobial activity. Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate has been evaluated for its effectiveness against various bacterial strains. The compound's structure suggests potential interactions with microbial enzymes or cell membranes, which may inhibit growth or induce cell death.

Anti-Cancer Potential

Research has shown that compounds with similar structures to Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine derivatives can exhibit cytotoxic effects on cancer cell lines. For example, studies on related furo-pyridine compounds have demonstrated their ability to inhibit proliferation in K562 and MCF-7 cell lines. This suggests that this compound may also possess anti-cancer properties worth investigating further.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug development. Its potential applications include:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anti-Cancer Drugs : Exploration of its efficacy in cancer treatment regimens.
  • Biological Probes : Use in molecular biology studies to understand enzyme mechanisms or cellular processes.

Case Study 1: Antimicrobial Screening

A comprehensive study evaluated the antimicrobial activity of various derivatives similar to Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine against common bacterial pathogens. The results indicated that certain modifications significantly enhanced activity compared to the parent compound.

CompoundZone of Inhibition (mm)Activity
Compound A20Moderate
Compound B30Strong
Ethyl Compound25Moderate

Case Study 2: Anti-Cancer Activity

In vitro studies on cancer cell lines showcased the potential of pyridine derivatives in inhibiting cell growth:

Cell LineIC50 (µM)Compound Tested
K56215Ethyl Compound
MCF-710Ethyl Compound

Mechanism of Action

The mechanism of action of ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in the Furopyridine/Furoquinoline Family

Table 1: Key Structural and Physical Properties
Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Ethyl 3,5-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-2-carboxylate (11a) Furo[3,2-c]quinoline Ethyl ester (C-2), methyl (C-3, C-5) 182–189 19 IR: 1712 cm⁻¹ (ester C=O), 1658 cm⁻¹ (ketone)
5-Methyl-2-phenyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acid (6c) Furo[3,2-c]quinoline Phenyl (C-2), methyl (C-5), carboxylic acid 271–280 34 IR: 1725 cm⁻¹ (acid C=O), 1636 cm⁻¹ (ketone)
Target Compound Furo[3,2-c]pyridine Ethyl ester (C-7), methyl (C-2, C-3) Not reported Not reported Predicted IR: ~1700 cm⁻¹ (ester C=O), ~1660 cm⁻¹ (ketone)

Key Observations :

  • Core Structure: The target compound lacks the extended aromaticity of furoquinolines (e.g., 11a and 6c), which may reduce π-stacking interactions but enhance solubility in polar solvents.
  • Substituent Effects: The ethyl ester at C-7 (vs. Carboxylic acid derivatives (e.g., 6c) exhibit higher polarity and lower lipophilicity compared to esters .
  • Synthetic Yields: Furoquinoline derivatives often show moderate yields (19–34%), suggesting challenges in regioselective functionalization during synthesis .

Pyrazolo[4,3-c]pyridine Analogues

Table 2: Comparison with Pyrazolo-Fused Derivatives
Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (1H NMR) Reference
Ethyl 3-oxo-2-phenyl-5-(pyridin-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7e) Pyrazolo[4,3-c]pyridine Ethyl ester (C-7), phenyl (C-2), pyridinyl 201–204 71 δ 8.83–8.93 ppm (pyridine H), δ 7.36–8.22 ppm (aromatic H)
Ethyl 5-hydroxy-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (12) Pyrazolo[4,3-c]pyridine Ethyl ester (C-7), phenyl (C-2), hydroxyl 290–294 82 HRMS: m/z 299.09110 (M+)

Key Observations :

  • Reactivity : Pyrazolo derivatives (e.g., 7e and 12) exhibit higher yields (71–82%) due to stabilized intermediates during cyclization .
  • Functional Groups : Hydroxyl or pyridinyl substituents enhance hydrogen-bonding capacity, increasing melting points (e.g., 290–294°C for 12) compared to alkyl-substituted furopyridines .

Thieno[3,4-d]pyrimidine and Other Heterocyclic Analogues

Table 3: Comparison with Thieno-Fused Derivatives
Compound Name Core Structure Substituents Key Properties Reference
Ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate Thieno[3,4-d]pyrimidine Ethyl ester, methyl, toluidino Higher lipophilicity due to sulfur

Key Observations :

Biological Activity

Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate (CAS Number: 1956382-70-9) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₃N₁O₄
  • Molecular Weight : 235.24 g/mol
  • Structure : The compound features a furo[3,2-c]pyridine core with a carboxylate group that may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds related to furoquinolone derivatives exhibit significant antitumor properties. For instance, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate has been shown to induce apoptosis in HL-60 leukemia cells. This effect is mediated through several pathways:

  • Increased Intracellular Calcium Levels : The compound elevates intracellular calcium concentrations, which plays a crucial role in triggering apoptotic pathways.
  • Reactive Oxygen Species (ROS) Production : The generation of ROS leads to oxidative stress, further promoting apoptosis.
  • Caspase Activation : Treatment with the compound activates caspase-3, a key enzyme in the execution phase of apoptosis.
  • Bax and Bcl-2 Regulation : The compound upregulates pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, shifting the balance towards cell death.

The cytotoxic concentration (CC50) for HL-60 cells was determined to be approximately 23.5 μM, indicating a potent effect at relatively low concentrations .

Other Biological Activities

In addition to its antitumor effects, derivatives of furoquinolone and related compounds have demonstrated:

  • Antimicrobial Properties : Various studies have reported antimicrobial activity against a range of pathogens.
  • Anti-inflammatory Effects : Compounds exhibiting furoquinolone structures are noted for their ability to modulate inflammatory responses.

Study on Apoptosis Induction

A notable study examined the effects of ethyl 2-anilino derivatives on HL-60 cells. The results showed that treatment led to:

Concentration (µM)% Apoptotic Cells
00.2
51.6
2575.4
5080.0

This data illustrates a clear dose-dependent increase in apoptosis among treated cells .

Mechanistic Insights

The mechanism of action was further elucidated through flow cytometry and western blotting techniques:

  • Cell Cycle Analysis : Increased sub-G1 population indicated enhanced apoptosis.
  • Caspase Activity Assays : Caspase-3 activity increased significantly in treated cells compared to controls.

Q & A

How is the crystal structure of this compound determined using X-ray diffraction?

Level: Basic
Methodology: Single-crystal X-ray diffraction is performed using a Bruker APEXII CCD diffractometer with a fine-focus sealed tube and graphite monochromator. Data collection involves φ and ω scans, with multi-scan absorption correction (e.g., SADABS). Refinement via SHELXL includes least-squares minimization on F2F^2, yielding parameters such as R[F2>2σ(F2)]=0.054R[F^2 > 2σ(F^2)] = 0.054 and wR(F2)=0.182wR(F^2) = 0.182. Unit cell dimensions (e.g., triclinic P1P1, a=9.661A˚,α=72.11a = 9.661 \, \text{Å}, \, \alpha = 72.11^\circ) are critical for structural validation .

What strategies resolve crystallographic disorder in the compound’s structure?

Level: Advanced
Methodology: For disordered regions (e.g., flexible substituents), use SHELXL’s PART and SUMP commands to model partial occupancy. Restraints on bond lengths and angles (e.g., DFIX\text{DFIX}) improve refinement stability. Data-to-parameter ratios >10 (e.g., 13.6 in ) ensure reliability. Validate using Fourier difference maps to confirm residual electron density is within acceptable thresholds .

How do hydrogen-bonding networks influence crystal packing?

Level: Advanced
Methodology: Apply graph-set analysis (Etter’s formalism) to classify hydrogen-bond motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8)). For example, weak C–HO\text{C–H} \cdots \text{O} interactions (2.5–3.0 Å) may form zigzag chains along specific crystallographic axes. Use Mercury or PLATON to visualize and quantify interactions. Such analysis explains packing efficiency and polymorphism risks .

How to validate the structure when R factors exceed typical thresholds?

Level: Advanced
Methodology: High RR-values (e.g., R>0.06R > 0.06) may indicate twinning, disorder, or weak data. Employ twin refinement (e.g., TWIN in SHELXL) or multi-component modeling. Cross-validate with spectroscopic data (e.g., 1H NMR^1\text{H NMR} coupling constants) to confirm conformational details. Ensure data-to-parameter ratios ≥12 to avoid overfitting .

What purification techniques optimize yield and purity?

Level: Basic
Methodology: Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective, as evidenced by high-purity single crystals (e.g., Tmin/Tmax=0.943/0.984T_{\text{min}}/T_{\text{max}} = 0.943/0.984). Column chromatography (silica gel, 70–230 mesh) with gradient elution (e.g., 10–50% ethyl acetate in hexane) removes byproducts. Monitor via TLC (UV/iodine staining) .

How to address discrepancies between DFT calculations and experimental geometries?

Level: Advanced
Methodology: Compare DFT-optimized bond lengths (e.g., C–C = 1.54 Å) with crystallographic values (e.g., mean C–C=0.005A˚\text{C–C} = 0.005 \, \text{Å}). Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions. Use Gaussian or ORCA with dispersion-corrected functionals (e.g., B3LYP-D3) for better agreement. Analyze Hirshfeld surfaces to quantify intermolecular contributions .

What are the implications of triclinic vs. monoclinic crystal systems?

Level: Basic
Methodology: Triclinic systems (e.g., P1P1, α90\alpha \neq 90^\circ) allow denser packing but complicate data merging. Monoclinic systems (e.g., P21/cP2_1/c, β=105.38\beta = 105.38^\circ) simplify symmetry operations. Compare unit cell volumes (e.g., 1504.4 ų vs. 1484.7 ų) to assess density differences. Polymorph stability can be inferred from lattice energy calculations .

How to analyze torsion angles for conformational stability?

Level: Basic
Methodology: Extract torsion angles (e.g., τ1=179.24\tau_1 = -179.24^\circ) from CIF files using PLATON or Olex2. Angles near 00^\circ or 180180^\circ indicate planar or antiperiplanar conformers. Compare with similar compounds (e.g., dihydrofuropyridines) to identify steric or electronic constraints. Deviations >20° suggest conformational flexibility .

What synthetic routes minimize byproduct formation?

Level: Advanced
Methodology: Optimize cyclocondensation of ethyl 3-aminocrotonate with dimethylacetylenedicarboxylate under inert atmosphere. Monitor reaction progress via in-situ FTIR (disappearance of ν(C≡C)\nu(\text{C≡C})). Use Dean-Stark traps for azeotropic water removal in cyclodehydration steps. Purify intermediates via flash chromatography to prevent oligomerization .

How to employ high-throughput crystallography for polymorph screening?

Level: Advanced
Methodology: Utilize automated pipelines with SHELXC/D/E for rapid phase determination. Screen solvents (e.g., DMSO, MeOH) and temperatures (100–298 K) using a CrystalFarm robot. Analyze powder X-ray diffraction (PXRD) patterns to detect polymorphs. Refine structures with JANA2006 for complex twinning or supercell formations .

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